molecular formula C28H37FO7 B1666875 Betamethasone dipropionate CAS No. 5593-20-4

Betamethasone dipropionate

カタログ番号 B1666875
CAS番号: 5593-20-4
分子量: 504.6 g/mol
InChIキー: CIWBQSYVNNPZIQ-XYWKZLDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Betamethasone dipropionate is a glucocorticoid steroid with anti-inflammatory and immunosuppressive abilities . It is used topically in the form of a cream, ointment, lotion, or gel to relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . It is also used to treat adults with mild to moderate plaque psoriasis . This medicine is a corticosteroid, which is a cortisone-like medicine or steroid .


Synthesis Analysis

The synthesis of Betamethasone dipropionate involves complex chemical processes. The analytical method for determining impurities present in cream and ointment formulations of Betamethasone dipropionate was optimized using central composite design prior to the method validation . A fast reversed-phase high-performance liquid chromatography method has been developed for the simultaneous determination of three betamethasone esters-containing binary mixtures along with the excipients of their dosage forms .


Molecular Structure Analysis

The molecular structure of Betamethasone dipropionate can be viewed using Java or Javascript . The molecular formula is C28H37FO7 .


Chemical Reactions Analysis

Betamethasone dipropionate undergoes various chemical reactions. A specific, accurate, simple, and rapid UPLC method has been developed for the determination of impurities present in cream and ointment formulations of Betamethasone dipropionate . The analytical method was optimized using central composite design (CCD) prior to the method validation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone dipropionate are complex and are the subject of ongoing research . The molar mass is 504.595 g·mol −1 .

科学的研究の応用

Betamethasone Dipropionate in Dermatology

Betamethasone dipropionate (BDP) is a high-potency synthetic corticosteroid used topically to treat inflamed dermatoses due to its anti-inflammatory, antipruritic, and vasoconstrictive actions. It is effective in concentrations equivalent to 0.05% betamethasone .

Nanostructured Lipid Carriers for Enhanced Penetration

Research has been conducted on formulating BDP in nanostructured lipid carriers (NLC) that contain oleic acid. This aims to aid the penetration of BDP to deeper skin layers and enhance absorption to local regions upon topical application .

Immunomodulatory Effects

BDP acts as a potent glucocorticoid receptor agonist with immunosuppressive, anti-inflammatory, and anti-proliferative activity. It plays a role in obstructing the synthesis of arachidonic acid and controls the biosynthesis of prostaglandins and leukotrienes by inhibiting phospholipase A2 .

Nanocrystal Technology for Skin Penetration

Studies have investigated the feasibility of using BDP nanocrystals to improve skin penetration, which is a significant hurdle against its potential therapeutic benefits due to its poor skin penetration in traditional formulations .

Enhanced Skin Deposition Techniques

Research has examined the delivery of BDP to the skin using various formulations, including oil-based gelled topical suspensions and novel oil-in-water emulsion systems, to enhance skin deposition .

Safety And Hazards

Betamethasone dipropionate can have adverse effects when used for prolonged periods of time (periods exceeding two weeks), or across a large surface area (total use greater than 50 grams per week) . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

将来の方向性

The future directions of Betamethasone dipropionate usage are guided by the ongoing research and development in the field. It is very important that this medicine is used only as directed by a doctor . If no improvement is seen within 2 weeks, reassessment may be necessary . Chronic corticosteroid therapy may interfere with the growth and development of children .

特性

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022672
Record name Betamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone dipropionate

CAS RN

5593-20-4
Record name Betamethasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5593-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone dipropionate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826Y60901U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone dipropionate
Reactant of Route 4
Betamethasone dipropionate
Reactant of Route 5
Betamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone dipropionate

Q & A

Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?

A1: Betamethasone dipropionate binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []

Q2: What is the molecular formula and weight of betamethasone dipropionate?

A2: The molecular formula of betamethasone dipropionate is C28H37FO7, and its molecular weight is 504.6 g/mol. []

Q3: How stable is betamethasone dipropionate in topical formulations?

A3: Betamethasone dipropionate exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []

Q4: Are there any known incompatibilities of betamethasone dipropionate in topical formulations?

A4: Yes, betamethasone dipropionate is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []

Q5: How does the vehicle affect the skin permeation of betamethasone dipropionate?

A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of betamethasone dipropionate compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []

Q6: Does increasing the dose of betamethasone dipropionate always lead to a proportional increase in its effect?

A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of betamethasone dipropionate within the skin can maximize receptor response. []

Q7: Has the efficacy of betamethasone dipropionate been compared with other topical agents for psoriasis?

A7: Yes, several studies have compared the efficacy of betamethasone dipropionate with other treatments for psoriasis:

  • Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and betamethasone dipropionate demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
  • Coal Tar-Salicylic Acid: While betamethasone dipropionate showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
  • Tazarotene: Betamethasone dipropionate exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []

Q8: Is there evidence that betamethasone dipropionate can maintain the efficacy of systemic treatments for psoriasis?

A8: A pilot study indicated that topical calcipotriene 0.005% and betamethasone dipropionate 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []

Q9: What are the common adverse effects associated with betamethasone dipropionate?

A9: While generally safe, betamethasone dipropionate can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []

Q10: Are there any novel delivery systems for betamethasone dipropionate?

A10: Yes, a betamethasone dipropionate spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []

Q11: What are some alternative topical treatments for psoriasis?

A11: Alternatives to betamethasone dipropionate include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]

Q12: What analytical techniques are employed for quantifying betamethasone dipropionate in formulations?

A12: High-performance liquid chromatography (HPLC) is widely used to quantify betamethasone dipropionate in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。